molecular formula C15H14F4N4O2S B2579598 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2034441-99-9

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B2579598
CAS No.: 2034441-99-9
M. Wt: 390.36
InChI Key: OHZPPUPAIMXIDU-UHFFFAOYSA-N
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Description

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a sophisticated small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two privileged pharmacophores: a piperazine ring and a pyrimidine heterocycle, which are commonly found in compounds targeting the central nervous system (CNS), infectious diseases, and oncology. The piperazine scaffold is a highly versatile moiety known to contribute to a wide spectrum of pharmacological activities and is a key feature in many approved therapeutic agents . The pyrimidine ring, a fundamental building block of nucleic acids, is a prevalent core structure in medicinal chemistry due to its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of drug candidates . The specific substitution pattern on this core—featuring a 2-fluorophenyl sulfonyl group and a trifluoromethyl group on the pyrimidine ring—is designed to optimize the molecule's electronic properties, metabolic stability, and binding affinity for target proteins. Researchers can leverage this compound as a key intermediate or structural template in hit-to-lead optimization campaigns. Potential research applications include the synthesis of targeted libraries for high-throughput screening, structure-activity relationship (SAR) studies to explore novel biological targets, and the development of potential therapeutic agents for conditions where piperazine and pyrimidine-based molecules have shown efficacy. This product is intended for research and development purposes in a laboratory setting only.

Properties

IUPAC Name

4-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F4N4O2S/c16-11-3-1-2-4-12(11)26(24,25)23-7-5-22(6-8-23)14-9-13(15(17,18)19)20-10-21-14/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZPPUPAIMXIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate. This can be achieved by reacting 2-fluorophenylsulfonyl chloride with piperazine under basic conditions, such as in the presence of a base like triethylamine.

    Coupling with Pyrimidine Derivative: The piperazine intermediate is then coupled with a pyrimidine derivative that contains a trifluoromethyl group. This step often requires the use of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and product isolation. Industrial methods may also include additional steps for the recovery and recycling of solvents and reagents to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring and the pyrimidine ring.

    Oxidation and Reduction: The sulfonyl group can be involved in oxidation-reduction reactions, potentially altering the compound’s reactivity and properties.

    Hydrolysis: Under acidic or basic conditions, the compound may undergo hydrolysis, leading to the breakdown of the sulfonyl or piperazine moieties.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the piperazine or pyrimidine rings, while oxidation or reduction can modify the sulfonyl group.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily studied for its potential therapeutic effects, particularly in the treatment of various neurological disorders. Its interaction with neurotransmitter receptors positions it as a candidate for drug development targeting conditions such as depression, anxiety, and schizophrenia.

Pharmacology

Research indicates that the compound may act as an inhibitor of certain receptors involved in neurotransmission. For instance, studies have demonstrated its efficacy against human breast cancer cells through modulation of poly (ADP-ribose) polymerase (PARP) activity, suggesting its role as a potential anticancer agent .

Biological Research

In biological systems, this compound serves as a tool for investigating the pharmacological properties of piperazine derivatives. It has been utilized in studies examining the effects on cellular signaling pathways and gene expression related to cancer progression and treatment response .

Industrial Applications

Beyond medicinal uses, 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine can be employed as an intermediate in the synthesis of other complex organic molecules, facilitating the production of pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity

A study published in Molecules explored the anticancer properties of piperazine derivatives similar to this compound. The derivative exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value indicating effective inhibition of cancer cell proliferation .

Case Study 2: Neurotransmitter Modulation

Research highlighted in PubMed Central assessed the impact of similar piperazine compounds on neurotransmitter transporters. The findings suggested that these compounds could effectively inhibit human equilibrative nucleoside transporters, which are crucial for regulating nucleoside levels in cells, thus influencing neuropharmacological outcomes .

Mechanism of Action

The mechanism of action of 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and trifluoromethyl groups play crucial roles in its binding affinity and selectivity. These interactions can modulate the activity of the target proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues, their substituents, molecular weights, and inferred properties:

Compound Name / ID (Source) Substituents (Position 4 and 6) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4: 4-(2-Fluorophenylsulfonyl)piperazin-1-yl; 6: -CF₃ C₁₄H₁₅F₄N₄O₂S 379.07 High polarity from sulfonyl; CNS potential
2-(tert-butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (Abbott, ) 4: Piperazin-1-yl; 6: -CF₃ C₁₃H₂₀F₃N₅ ~319.33 Bulky tert-butyl group; reduced polarity
BJ05054 () 4: 4-[4-(Trifluoromethyl)benzenesulfonyl]piperazin-1-yl; 6: -CF₃ C₁₇H₁₆F₃N₇O₂S 439.41 Trifluoromethyl benzenesulfonyl group; higher molecular weight
BJ05052 () 4: 4-[1-(4-Chlorophenyl)cyclopentanecarbonyl]piperazin-1-yl; 6: -CF₃ C₂₁H₂₂ClF₃N₄O 438.87 Chlorophenyl cyclopentane carbonyl; lipophilic
4-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine () 4: 4-(1-Methylimidazol-2-ylsulfonyl)piperazin-1-yl; 6: -CF₃ C₁₃H₁₅F₃N₆O₂S 376.36 Imidazole sulfonyl group; potential kinase inhibition
4-(difluoromethyl)-2-(ethylsulfonyl)-6-(1-ethyl-3-methylpyrazol-4-yl)pyrimidine () 2: Ethylsulfonyl; 4: -; 6: Difluoromethyl + pyrazole C₁₃H₁₆F₂N₄O₂S 354.36 Ethylsulfonyl at position 2; pyrazole substituent

Substituent Effects on Pharmacological Properties

  • Sulfonyl vs. Carbonyl Groups : The target compound’s 2-fluorophenyl sulfonyl group (electron-withdrawing) may enhance receptor binding compared to BJ05052’s cyclopentanecarbonyl group (electron-neutral), which prioritizes lipophilicity .
  • Aryl vs.

Molecular Weight and Drug-Likeness

The target compound (379.07 g/mol) falls within the acceptable range for blood-brain barrier penetration (MW < 500), unlike BJ05054 (439.41 g/mol), which may face challenges in CNS delivery .

Biological Activity

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, synthesis, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The chemical formula for this compound is C18H21F4N4O3SC_{18}H_{21}F_{4}N_{4}O_{3}S with a molecular weight of 392.4 g/mol. It features a piperazine ring linked to a pyrimidine structure, which is further substituted with a trifluoromethyl group and a sulfonyl moiety. The presence of these functional groups contributes to its biological activity.

PropertyValue
Molecular FormulaC18H21F4N4O3SC_{18}H_{21}F_{4}N_{4}O_{3}S
Molecular Weight392.4 g/mol
CAS Number2034339-18-7

The compound primarily targets Equilibrative Nucleoside Transporters (ENTs) , inhibiting their function. This action affects nucleotide synthesis pathways, potentially leading to reduced cellular proliferation in target cells. The inhibition of ENTs can disrupt the uptake of nucleosides, which is crucial for viral replication and cell growth.

Antiviral Activity

Research has demonstrated that derivatives of pyrimidine compounds exhibit notable antiviral properties. For instance, studies on related compounds have shown efficacy against Chikungunya virus (CHIKV) , where structural modifications led to improved selectivity and potency. Specifically, compounds with piperazine linkers have been identified as having enhanced antiviral activity, suggesting that similar modifications in our compound may yield promising results against viral infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have indicated that certain pyrimidine derivatives can inhibit the growth of various cancer cell lines, including breast cancer cells. For example, related compounds targeting Poly (ADP-Ribose) Polymerase (PARP) exhibited significant cytotoxicity against human breast cancer cells, with IC50 values comparable to established chemotherapeutics .

Case Studies

  • Antiviral Studies : A study identified several pyrimidine derivatives as selective inhibitors of CHIKV with improved profiles over initial compounds. The modifications led to a selectivity index greater than 61 for the most promising candidates .
  • Anticancer Efficacy : In another study focusing on piperazine derivatives, compounds demonstrated moderate to significant efficacy against human breast cancer cells with IC50 values ranging from 18 µM to 57 µM . These findings suggest that structural variations can significantly influence biological activity.

Q & A

Q. What are the standard synthetic routes for 4-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine, and how are reaction conditions optimized?

  • Methodological Answer : A common approach involves coupling a sulfonylated piperazine derivative with a trifluoromethylpyrimidine core. For example:
  • Step 1 : React 2-fluorophenylsulfonyl chloride with piperazine under basic conditions (e.g., K₂CO₃) in anhydrous acetonitrile to form the sulfonylated piperazine intermediate .
  • Step 2 : Attach the pyrimidine moiety via nucleophilic substitution. Use reflux conditions (e.g., 16 hours at 80°C) and a polar aprotic solvent (e.g., DCM) to promote coupling .
  • Optimization : Yield improvements are achieved by adjusting stoichiometry (e.g., 1:1.2 molar ratio of piperazine to pyrimidine), catalyst screening (e.g., KI for halogen activation), or solvent selection (e.g., acetonitrile for solubility) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :
  • ¹H/¹³C NMR : Focus on resolving peaks for the sulfonyl group (δ ~3.5–4.0 ppm for piperazine protons) and trifluoromethyl pyrimidine (δ ~6.5–7.0 ppm for aromatic protons). Integration ratios confirm substituent positions .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ peaks around m/z 450–500) and fragmentation patterns to confirm the sulfonyl-piperazine linkage .
  • X-ray Crystallography (if crystalline): Resolve dihedral angles between the pyrimidine ring and fluorophenyl group to confirm stereoelectronic effects .

Q. What preliminary biological screening assays are recommended to assess its therapeutic potential?

  • Methodological Answer :
  • Antimicrobial Activity : Use broth microdilution assays (e.g., MIC against S. aureus or E. coli) due to structural similarity to pyrimidine derivatives with reported activity .
  • Enzyme Inhibition : Screen against kinases (e.g., PI3K) via fluorescence-based ATPase assays, as thienopyrimidine analogs show PI3Kα inhibition .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer :
  • Assay Validation : Compare results across orthogonal methods (e.g., cell-free vs. cell-based kinase assays) to rule out off-target effects .
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from compound degradation in cell-based assays .
  • Structural Confirmation : Re-analyze compound purity via HPLC and compare with crystallography data to exclude batch variability .

Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?

  • Methodological Answer :
  • Trifluoromethyl Group Retention : The CF₃ group enhances lipophilicity and metabolic resistance; prioritize its retention .
  • Piperazine Modification : Replace the sulfonyl group with bioisosteres (e.g., carbamates) to reduce CYP450-mediated oxidation .
  • Deuterium Incorporation : Substitute labile hydrogen atoms (e.g., piperazine C-H) with deuterium to slow metabolism .

Q. How can computational modeling guide the design of analogs with improved target specificity?

  • Methodological Answer :
  • Molecular Docking : Use PI3Kα crystal structures (PDB: 4L23) to identify key binding interactions (e.g., hydrogen bonds with Val851, hydrophobic contacts with Met804) .
  • MD Simulations : Simulate ligand-receptor dynamics over 100 ns to assess stability of the sulfonyl-piperazine moiety in the ATP-binding pocket .
  • QSAR Analysis : Correlate substituent electronic parameters (e.g., Hammett σ) with IC₅₀ values to predict potency .

Q. What advanced techniques characterize its interaction with biological targets at the atomic level?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to PI3Kα using immobilized kinase domains .
  • Cryo-EM : Resolve ligand-bound complexes of membrane-associated targets (e.g., GPCRs) at near-atomic resolution .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in NMR spectra between synthesized batches?

  • Methodological Answer :
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., incomplete sulfonylation or hydrolysis).
  • Solvent Effects : Re-record NMR in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts .
  • Dynamic Effects : Variable-temperature NMR can resolve conformational exchange broadening in the piperazine ring .

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